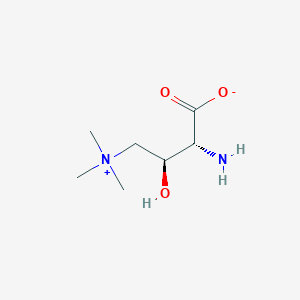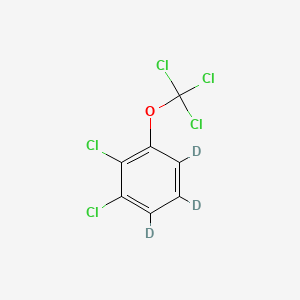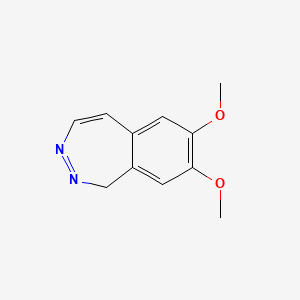
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentanone, featuring a carboxamide group and two methyl groups at the 4th position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxocyclopentane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethyl-2-oxocyclopentanone.
Amidation Reaction: The ketone is then subjected to an amidation reaction using ammonia or an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: 4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclopentane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that the compound may bind to or inhibit.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxamide.
4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
4,4-Dimethyl-2-oxocyclopentane-1-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5(7(9)11)6(10)4-8/h5H,3-4H2,1-2H3,(H2,9,11) |
Clave InChI |
AIIWKWSCTJWBIO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)




![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)


